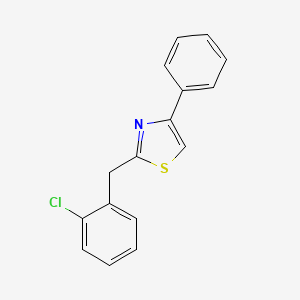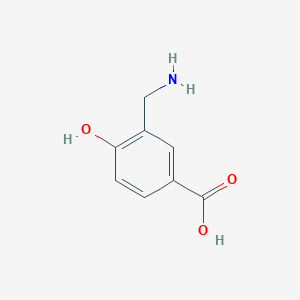![molecular formula C17H16N2O2 B11079826 N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine](/img/structure/B11079826.png)
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methanimine group attached to a 2,4-dimethoxyphenyl ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1H-indole-3-amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE: shares structural similarities with other imines and indole derivatives.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
1H-Indole-3-amine: Another precursor used in the synthesis.
Uniqueness
- The unique combination of the 2,4-dimethoxyphenyl ring and the indole moiety in (E)-1-(2,4-DIMETHOXYPHENYL)-N-(1H-INDOL-3-YL)METHANIMINE imparts distinct chemical and biological properties.
- The presence of the methanimine group allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-8-7-12(17(9-13)21-2)10-18-16-11-19-15-6-4-3-5-14(15)16/h3-11,19H,1-2H3 |
InChI Key |
JIDPWBKJNKOAOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B11079746.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11079750.png)
![N'-[(E)-{3-nitro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11079753.png)
![diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11079760.png)
![2-fluoro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11079769.png)
![6-(2-Fluoro-benzylsulfanyl)-5-phenyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B11079772.png)
![(6-bromo-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)(phenyl)methanone](/img/structure/B11079779.png)
![(6Z)-N-hydroxy-5-methyl-2-(methylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-imine](/img/structure/B11079782.png)
![(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11079791.png)


![N-[(4-bromophenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11079816.png)
![1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea](/img/structure/B11079825.png)
![2,2-dimethyl-5-{4-[(4-methylbenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11079832.png)
